Mercury(II) acetate

Description

Mercury(II) acetate is chemical compound of mercury used mainly in the synthesis of organomercury compounds. Mercury is a heavy, silvery d-block metal and one of six elements that are liquid at or near room temperature and pressure. It is a naturally occuring substance, and combines with other elements such as chlorine, sulfur, or oxygen to form inorganic mercury compounds (salts). Mercury also combines with carbon to make organic mercury compounds. (L1, L434)

Structure

3D Structure of Parent

Properties

CAS No. |

592-63-2 |

|---|---|

Molecular Formula |

Hg(CH3COO)2 Hg(C2H3O2)2 C4H6HgO4 |

Molecular Weight |

318.68 g/mol |

IUPAC Name |

mercury(2+);diacetate |

InChI |

InChI=1S/2C2H4O2.Hg/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |

InChI Key |

BRMYZIKAHFEUFJ-UHFFFAOYSA-L |

SMILES |

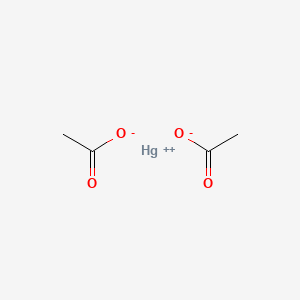

CC(=O)[O-].CC(=O)[O-].[Hg+2] |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[Hg+2] |

boiling_point |

Decomposes (EPA, 1998) |

density |

3.27 (EPA, 1998) |

melting_point |

352 to 356 °F (EPA, 1998) |

physical_description |

Mercury acetate is a white crystalline solid with an odor of vinegar. Sensitive to light. Density 3.25 g / cm3. Toxic by inhalation (dust, etc.) and by ingestion. Water soluble white crystals with vinegar odor; [CAMEO] |

vapor_pressure |

0.17 [mmHg] |

Origin of Product |

United States |

Foundational & Exploratory

Mercury(II) Acetate: A Technical Guide to Its Chemical Formula and Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercury(II) acetate, also known as mercuric acetate, is an inorganic compound with the formula Hg(C₂H₃O₂)₂. It is a white, crystalline solid that is soluble in water and has a faint vinegar-like odor.[1][2][3] This compound serves as a versatile and important reagent in synthetic organic chemistry, most notably for oxymercuration reactions, which provide a reliable method for the Markovnikov hydration of alkenes without the carbocation rearrangements that can plague acid-catalyzed methods.[2][4][5][6] It is also employed in the synthesis of organomercury compounds and as a reagent for the deprotection of thiol groups.[1] This guide provides a detailed overview of the chemical formula, molecular and crystal structure, and key experimental data related to this compound.

Chemical and Physical Properties

This compound is a well-characterized compound with established physical properties. It is sensitive to light and aqueous solutions may decompose upon standing.[3]

| Property | Value | Reference(s) |

| Chemical Formula | Hg(C₂H₃O₂)₂ or C₄H₆HgO₄ | [1][2] |

| Molecular Weight | 318.68 g/mol | [2][3][7] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Odor | Mild vinegar-like odor | [2][3] |

| Density | 3.28 g/cm³ | [1] |

| Melting Point | 179 °C (decomposes) | [1][8] |

| Solubility in Water | 25 g/100 mL (10 °C), 100 g/100 mL (100 °C) | [1] |

| CAS Number | 1600-27-7 | [7] |

Molecular and Crystal Structure

The structure of this compound in the solid state has been determined by X-ray crystallography. It exists as a crystalline solid composed of discrete Hg(O₂CCH₃)₂ molecules.[1]

Molecular Geometry

Within an individual molecule, the mercury atom is covalently bonded to two acetate ligands. The key structural parameters are summarized below.

| Structural Parameter | Value | Reference(s) |

| Hg-O Bond Distance | 2.07 Å | [1] |

| Coordination Geometry | Distorted Square Pyramidal | [1] |

The primary coordination at the mercury center involves two short, covalent Hg-O bonds. In the crystal lattice, there are also three longer, weaker intermolecular Hg···O interactions, with distances of approximately 2.75 Å.[1] These weaker interactions result in a slightly distorted square pyramidal coordination geometry around each mercury atom, linking the individual molecules into a more complex crystalline framework.

Caption: Intramolecular bonding in a single this compound molecule.

Spectroscopic Characterization

Spectroscopic methods are crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the acetate ligand. The positions of the carboxylate (COO⁻) stretching frequencies are sensitive to the nature of the metal-oxygen bond.

| Vibration | Typical Wavenumber Range (cm⁻¹) |

| C=O Stretch (asymmetric) | 1550 - 1610 |

| C-O Stretch (symmetric) | 1400 - 1450 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C-C Stretch | 900 - 950 |

Note: Specific peak positions can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull) and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. For this compound, both ¹³C and ¹⁹⁹Hg NMR are informative.

-

¹³C NMR: The spectrum will show two distinct signals corresponding to the methyl carbon (-CH₃) and the carboxyl carbon (-COO) of the acetate ligands. Based on typical chemical shift ranges, the methyl carbon would appear further upfield (lower ppm), while the carboxyl carbon would be significantly downfield.[9][10][11]

-

-CH₃: ~20-30 ppm

-

-COO: ~170-185 ppm

-

-

¹⁹⁹Hg NMR: Mercury has an NMR-active isotope, ¹⁹⁹Hg (spin ½, ~17% natural abundance).[4] ¹⁹⁹Hg NMR spectra cover a very wide chemical shift range, making the technique highly sensitive to the coordination environment of the mercury atom.[4][12] For Hg(II) compounds, chemical shifts are typically reported relative to a standard like dimethylmercury (Hg(CH₃)₂). The specific chemical shift for this compound can vary depending on the solvent and concentration.

Experimental Protocols

This compound is commonly used in the oxymercuration-demercuration of alkenes. The following is a representative protocol adapted from a procedure for the synthesis of 1-methylcyclohexanol from 1-methylcyclohexene, as published in Organic Syntheses.

Protocol: Oxymercuration-Demercuration of 1-Methylcyclohexene

1. Materials and Equipment:

-

This compound

-

1-Methylcyclohexene

-

Tetrahydrofuran (THF) or Diethyl Ether

-

Water

-

Sodium borohydride (NaBH₄)

-

3 N Sodium hydroxide (NaOH) solution

-

Round-bottom flask equipped with a magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Standard glassware for extraction and distillation

2. Procedure:

-

Step 1: Oxymercuration. In a round-bottom flask, a solution of this compound (1.0 equivalent) in a 1:1 mixture of water and THF is prepared. The flask is cooled in an ice bath, and 1-methylcyclohexene (1.0 equivalent) is added dropwise with vigorous stirring.[6] The mixture is stirred at room temperature for approximately 30-60 minutes, during which the oxymercuration reaction proceeds to completion.[6] The disappearance of any yellow precipitate (mercuric oxide) indicates the reaction is proceeding.[6]

-

Step 2: Demercuration. To the reaction mixture, a solution of 3 N NaOH is added, followed by the slow, portion-wise addition of a 0.5 M solution of sodium borohydride in 3 N NaOH.[6] This step is exothermic and should be performed with cooling to maintain the temperature below 25 °C.[6] The addition of NaBH₄ reduces the C-Hg bond to a C-H bond, and elemental mercury precipitates as a dense, shiny liquid. The mixture is stirred for an additional 2 hours at room temperature.[6]

-

Step 3: Work-up and Isolation. The supernatant liquid is decanted from the elemental mercury. The aqueous layer is extracted with diethyl ether (3x portions). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation to yield the crude 1-methylcyclohexanol product.[6] Further purification can be achieved by distillation.

References

- 1. Illustrated Glossary of Organic Chemistry - Oxymercuration-demercuration [chem.ucla.edu]

- 2. Mercuric acetate [webbook.nist.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. (Hg) Mercury NMR [chem.ch.huji.ac.il]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]

- 8. spectrabase.com [spectrabase.com]

- 9. compoundchem.com [compoundchem.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Chemical Shift Standards for 199Hg NMR Spectroscopy, Twenty-Five Years Later - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mercuric Acetate: Identifiers, Properties, and Applications

This technical guide provides a comprehensive overview of mercuric acetate, a versatile and highly reactive organomercury compound. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical identifiers, physicochemical properties, and significant applications in organic synthesis. Furthermore, it outlines key experimental protocols and illustrates the associated chemical transformations and toxicological pathways.

Core Identifiers and Properties of Mercuric Acetate

Mercuric acetate, systematically named mercury(II) acetate, is a white crystalline solid with a faint vinegar-like odor. It is a crucial reagent in various chemical syntheses, particularly in the formation of other organomercury compounds.[1][2] Due to its high toxicity and environmental hazard, a thorough understanding of its properties and safe handling procedures is imperative.[3][4][5]

Chemical Identifiers

Accurate identification of chemical substances is fundamental for research and safety. The following table summarizes the key identifiers for mercuric acetate.

| Identifier | Value |

| CAS Number | 1600-27-7[1] |

| EC Number | 216-491-1[1] |

| PubChem CID | 15337[6] |

| UN Number | 1629[1] |

| RTECS Number | AI8575000[1] |

| InChI | InChI=1S/2C2H4O2.Hg/c21-2(3)4;/h21H3,(H,3,4);/q;;+2/p-2[1] |

| InChIKey | BRMYZIKAHFEUFJ-UHFFFAOYSA-L[1] |

| SMILES | CC(=O)O[Hg]OC(C)=O[1] |

Physicochemical Properties

The physical and chemical properties of mercuric acetate are critical for its application in experimental settings.

| Property | Value |

| Molecular Formula | C₄H₆HgO₄[6] |

| Molecular Weight | 318.68 g/mol [6] |

| Appearance | White crystalline solid[2] |

| Melting Point | 179-182 °C (decomposes)[2] |

| Solubility | Soluble in water, ethanol, and diethyl ether[2][6] |

| Density | 3.25 g/cm³[6] |

| Stability | Light-sensitive; aqueous solutions decompose on standing[2][6] |

Key Experimental Protocols and Applications

Mercuric acetate is a powerful reagent in several classes of organic reactions. Its utility stems from the electrophilic nature of the mercury(II) ion and its high affinity for certain functional groups.

Oxymercuration-Demercuration of Alkenes

This two-step reaction is a widely used method for the Markovnikov hydration of alkenes to alcohols, notable for avoiding carbocation rearrangements.[7][8]

Methodology:

-

Oxymercuration: The alkene is treated with mercuric acetate in a solution of water and a solvent like tetrahydrofuran (THF).[8] The electrophilic mercury(II) ion adds to the double bond, forming a cyclic mercurinium ion intermediate.[7] A water molecule then attacks the more substituted carbon of this intermediate.

-

Demercuration: The resulting organomercury intermediate is then reduced in situ, typically with sodium borohydride (NaBH₄).[7][8] This step replaces the mercury-containing group with a hydrogen atom, yielding the final alcohol product.

Mercuration of Aromatic Compounds

Mercuric acetate can be used for the electrophilic mercuration of aromatic compounds, which introduces a mercury-containing group onto the aromatic ring. This reaction is a key step in the synthesis of various organomercury derivatives.[9]

Methodology:

-

Reaction Setup: An aromatic compound, such as nitrobenzene or benzoic acid, is heated with mercuric acetate.[10] The reaction conditions, including temperature and solvent, can influence the position of mercuration.

-

Work-up: After the reaction, the product mixture is cooled and can be treated with a source of halide ions (e.g., bromine in acetic acid) to convert the mercuric acetate adduct into a more stable organomercury halide.[10]

-

Purification: The product is then isolated and purified through techniques such as filtration and recrystallization.

Deprotection of Thiol Groups

The high affinity of mercury(II) for sulfur makes mercuric acetate an effective reagent for the deprotection of thiol groups that have been protected by certain moieties, such as p-methoxybenzyl, t-butyl, or 1-adamantyl groups.[11] This is a valuable technique in peptide and protein chemistry.

Methodology:

-

A protected thiol-containing compound (e.g., a protected cysteine residue in a peptide) is treated with mercuric acetate.[11]

-

The mercuric salt facilitates the cleavage of the protecting group from the sulfur atom.

-

The reaction is typically carried out under mild conditions, which helps to preserve the integrity of the rest of the molecule.[11]

Toxicological Profile and Cellular Impact

Mercury and its compounds, including mercuric acetate, are highly toxic and pose significant risks to human health and the environment. Exposure can lead to a range of adverse effects, including neurotoxicity, nephrotoxicity, and cardiovascular damage.[12]

The toxicity of mercuric compounds is largely attributed to their ability to interfere with cellular processes by binding to sulfhydryl groups in proteins and enzymes.[12] This can lead to enzyme inhibition, disruption of cellular signaling pathways, and the generation of reactive oxygen species (ROS), which cause oxidative stress and damage to cellular components.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. MERCURIC ACETATE | 1600-27-7 [chemicalbook.com]

- 3. technopharmchem.com [technopharmchem.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Mercuric acetate | C4H6O4Hg | CID 15337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Oxymercuration Demercuration: Mechanism, Steps & Exam Guide [vedantu.com]

- 8. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. US4111924A - Method for removal of thiol-protecting groups - Google Patents [patents.google.com]

- 12. Toxic Effects of Mercury on the Cardiovascular and Central Nervous Systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Mercury(II) Acetate

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

Mercury(II) acetate, with the chemical formula Hg(C₂H₃O₂)₂, is a white, crystalline solid that serves as a versatile reagent in organic synthesis. This document provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and a thorough examination of its toxicological profile. Quantitative data are presented in structured tables for ease of reference, and key reaction mechanisms are visualized using Graphviz diagrams to facilitate understanding. This guide is intended for professionals in research, science, and drug development who utilize or are considering the use of this compound in their work.

Physical Properties

This compound is a white, crystalline solid, though it may appear yellowish upon decomposition.[1] It possesses a faint vinegar-like odor.[1][2][3][4][5] The compound is sensitive to light and aqueous solutions can decompose upon standing, forming a yellow precipitate.[3][4][5][6]

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₄H₆HgO₄ | [1][7] |

| Molar Mass | 318.678 g/mol | [1] |

| Appearance | White crystalline solid/powder | [1][7][8] |

| Odor | Mild vinegar-like | [1][4][5] |

| Density | 3.28 g/cm³ | [1][7] |

| Melting Point | 179 °C (decomposes) | [1][8] |

| Boiling Point | Decomposes before boiling | [7] |

| Solubility in Water | 25 g/100 mL (10 °C)40 g/100 mL (20-25 °C)100 g/100 mL (100 °C) | [1][9] |

| Solubility in other solvents | Soluble in alcohol and diethyl ether.Slightly soluble in alcohols.Insoluble in hexane and benzene. | [1][7] |

| Crystal Structure | Crystalline solid consisting of isolated Hg(OAc)₂ molecules. The coordination geometry at the mercury atom is a slightly distorted square pyramidal. | [1] |

Chemical Properties and Reactivity

This compound is a key reagent in several organic transformations, most notably in mercuration and oxymercuration reactions. Its reactivity stems from the electrophilic nature of the mercury(II) ion.

Synthesis of this compound

This compound can be synthesized by the reaction of mercury(II) oxide with acetic acid.[1]

Oxymercuration-Demercuration of Alkenes

A significant application of this compound is in the oxymercuration-demercuration reaction, which achieves the Markovnikov hydration of alkenes without carbocation rearrangement.[10] The reaction proceeds via a cyclic mercurinium ion intermediate.[11][12]

Mercuration of Arenes

Electron-rich aromatic compounds undergo mercuration when treated with this compound.[1] For example, phenol reacts to form o-acetoxymercuriphenol.

Reactions with Sulfur Compounds

This compound has a high affinity for sulfur ligands, which is exploited in the deprotection of thiol groups in organic synthesis.[1] It can also be used to convert thiocarbonate esters into dithiocarbonates.[1]

Inorganic Reactions

In an acetic acid solution, this compound reacts with hydrogen sulfide (H₂S) to form the black precipitate of mercury(II) sulfide (HgS).[1]

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound from mercury(II) oxide and acetic acid.

Materials:

-

Mercury(II) oxide (HgO)

-

Glacial acetic acid (CH₃COOH)

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Crystallizing dish

Procedure:

-

In a round-bottom flask, dissolve mercury(II) oxide in a slight excess of warm 20% acetic acid.[2] The reaction is: HgO + 2CH₃COOH → Hg(CH₃COO)₂ + H₂O.[2]

-

Gently heat and stir the mixture until all the mercury(II) oxide has dissolved.

-

Allow the solution to cool, which will cause the this compound to crystallize.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold distilled water.

-

Dry the crystals in a desiccator. For higher purity, the product can be recrystallized from warm ethyl acetate.

Oxymercuration-Demercuration of 1-Octene

Objective: To synthesize 2-octanol from 1-octene via oxymercuration-demercuration.

Materials:

-

1-Octene

-

This compound

-

Tetrahydrofuran (THF)

-

Distilled water

-

Sodium borohydride (NaBH₄)

-

3 M Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Rotary evaporator

Procedure: Part A: Oxymercuration

-

In a 250 mL round-bottom flask, dissolve a specific molar amount of this compound in a 1:1 mixture of THF and water.

-

Cool the solution in an ice bath and slowly add an equimolar amount of 1-octene with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).

Part B: Demercuration

-

To the reaction mixture from Part A, add a 3 M NaOH solution until the mixture is basic.

-

Slowly add a solution of sodium borohydride in 3 M NaOH. This reaction is exothermic and will produce elemental mercury.

-

Continue stirring for another 1-2 hours.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude 2-octanol.

-

The product can be further purified by distillation.

Toxicology and Safety

This compound is a highly toxic compound.[1] It is fatal if swallowed, inhaled, or absorbed through the skin.[13] Symptoms of mercury poisoning can include peripheral neuropathy, skin discoloration, and peeling of the skin.[1] Chronic exposure may lead to reduced intelligence and kidney failure.[1] The oral LD50 in rats is approximately 40.9 mg/kg.[3][12]

Table 2: Toxicological Data for this compound

| Exposure Route | Effect | References |

| Oral | Highly toxic; average lethal dose for inorganic mercury salts is about 1 gram. Causes burning of the mouth and pharynx, abdominal pain, vomiting, and corrosive ulceration. | [3] |

| Inhalation | Causes irritation to the respiratory tract, with symptoms including sore throat, coughing, and breathing difficulties. | [3] |

| Dermal | Causes irritation, redness, and pain. Can be absorbed through the skin, leading to systemic poisoning. | [3] |

| Chronic | Can cause central nervous system damage, muscle tremors, personality changes, memory loss, and kidney damage. | [3][12] |

Due to its high toxicity, handling of this compound requires strict safety precautions, including the use of personal protective equipment such as gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable reagent in organic chemistry, particularly for the synthesis of organomercury compounds and for specific transformations such as the oxymercuration of alkenes. However, its high toxicity necessitates careful handling and adherence to stringent safety protocols. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental procedures, to aid researchers and professionals in its safe and effective use.

References

- 1. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. reagecon.com [reagecon.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. US2050018A - Method of preparing phenylmercury acetate - Google Patents [patents.google.com]

- 8. US2502222A - Method of preparing phenyl mercuric acetate and nitrate - Google Patents [patents.google.com]

- 9. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. "Mercury-Mediated Cyclization to 2-Isoxazolines" by Abigail Palmer [digscholarship.unco.edu]

- 11. technopharmchem.com [technopharmchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Recent updates on analytical methods for mercury determination: A review [pharmacia.pensoft.net]

A Comprehensive Technical Guide to the Solubility of Mercury(II) Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of mercury(II) acetate in water and various organic solvents. The information is curated for professionals in research and development who utilize mercury compounds in synthesis and other applications. This document details quantitative solubility data, standardized experimental protocols for solubility determination, and logical workflows for key reactions involving this compound.

Executive Summary

This compound (Hg(C₂H₃O₂)₂), a white crystalline solid, is a key reagent in organic synthesis, notably in oxymercuration reactions and as a catalyst.[1][2] Its effectiveness in these roles is often dictated by its solubility in different solvent systems. This guide consolidates available quantitative solubility data, presents methodologies for its empirical determination, and visualizes its application in chemical synthesis workflows. Understanding these solubility characteristics is crucial for reaction optimization, safety, and handling, given the compound's high toxicity.[3][4]

Quantitative Solubility Data

This compound exhibits significant solubility in polar solvents like water and is also soluble in several organic solvents.[5] Its solubility in water is highly dependent on temperature, increasing substantially as the temperature rises.[3] The following tables summarize the quantitative solubility data for this compound in water and various organic solvents, compiled from multiple sources.

Table 2.1: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 g H₂O) | Equivalent (g/L) | Reference |

| 10 | 25 | ~250 | [3][4] |

| 20 | 40 | 400 | [1] |

| Cold Water | 40 | 400 | [6] |

| 100 (Boiling) | 100 | 1000 | [3][6][7] |

| Not Specified | - | 25 | [5] |

| Not Specified | - | 400 | [8] |

Note: Aqueous solutions of this compound can decompose upon standing, which may yield a yellow precipitate.[6][9]

Table 2.2: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Reference |

| Acetic Acid | Not Specified | Soluble | [1][2][7] |

| Acetone | 15 | 0.6 | [7] |

| Diethyl Ether | Not Specified | Soluble | [3][6] |

| Dimethylsulfoxide (DMSO) | 25 | 100 | [7] |

| Ethanol | Not Specified | Soluble | [3][6][7] |

| Ethylenediamine | 25 | 0.186 | [7] |

| Ethylene Glycol | 25 | 17.8 | [7] |

| Methanol | 15 | 7.54 | [7] |

| Methanol | 66.7 | 49.84 | [7] |

| Sulfur Dioxide (liquid) | 0 | 0.095 | [7] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for consistent experimental results. The following protocols outline a general gravimetric method and a more specific analytical technique for quantifying this compound concentration.

3.1 Protocol: Gravimetric Determination of Solubility

This method is a fundamental approach to determine the solubility of a salt in a given solvent as a function of temperature.[10][11]

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 50 mL) of the chosen solvent (e.g., distilled water) in a sealed container or beaker.

-

Place the container in a temperature-controlled water bath set to the desired temperature (e.g., 20°C).

-

Stir the mixture vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated. Ensure excess solid remains.

-

-

Sample Collection:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the clear supernatant (e.g., 10.0 mL) using a volumetric pipette fitted with a filter at the tip to prevent drawing in solid particles.

-

-

Solvent Evaporation:

-

Transfer the aliquot to a pre-weighed, dry evaporating dish.

-

Gently heat the dish in a fume hood using a water bath or a low-temperature oven to evaporate the solvent completely. Avoid high temperatures that could cause the this compound to decompose (decomposes around 179°C).[3]

-

-

Quantification and Calculation:

-

Once the solvent is fully evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dry this compound residue.

-

Calculate the mass of the dissolved salt by subtracting the initial mass of the empty dish.

-

Express the solubility in grams of solute per 100 g of solvent.

-

3.2 Protocol: Analytical Determination via Titration

This method, adapted from the ACS reagent chemical monograph, provides a precise way to determine the concentration of a this compound solution, which can then be used to establish solubility.[12]

-

Sample Preparation:

-

Prepare a saturated solution as described in Protocol 3.1.

-

Accurately dilute a known volume of the clear supernatant with dilute nitric acid (1:19 ratio).

-

-

Titration Procedure:

-

Take an accurately weighed or measured volume of the diluted sample solution.

-

Add 2 mL of ferric ammonium sulfate indicator solution.

-

Titrate the solution with a standardized 0.1 N ammonium thiocyanate (NH₄SCN) volumetric solution. The endpoint is indicated by the formation of a stable reddish-brown color from the ferric thiocyanate complex.

-

-

Calculation:

-

The concentration of this compound is calculated based on the stoichiometry of the reaction with thiocyanate.

-

The solubility can be determined from the concentration of the saturated solution. One milliliter of 0.1 N ammonium thiocyanate corresponds to 0.01593 g of Hg(C₂H₃O₂)₂.[12]

-

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key logical and experimental workflows relevant to the use of this compound.

4.1 Experimental Workflow for Solubility Determination

This diagram outlines the logical steps for the gravimetric determination of solubility.

Caption: Gravimetric solubility determination workflow.

4.2 Logical Pathway: Oxymercuration-Demercuration Reaction

This reaction is a primary application of this compound in organic synthesis, used to convert an alkene to an alcohol following Markovnikov's rule.[1]

Caption: Oxymercuration-demercuration reaction pathway.

4.3 Logical Workflow: Thiol Deprotection

This compound is used to remove certain thiol protecting groups, such as the acetamidomethyl (Acm) group, by exploiting the high affinity of mercury for sulfur.[1]

Caption: Thiol deprotection workflow using Hg(OAc)₂.

References

- 1. grokipedia.com [grokipedia.com]

- 2. MERCURIC ACETATE | 1600-27-7 [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. technopharmchem.com [technopharmchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Mercuric acetate | C4H6O4Hg | CID 15337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [chemister.ru]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. This compound [studfile.net]

- 10. fountainheadpress.com [fountainheadpress.com]

- 11. scribd.com [scribd.com]

- 12. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Synthesis of Mercury(II) Acetate from Mercuric Oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of mercury(II) acetate from mercuric oxide, including detailed experimental protocols, quantitative data, safety information, and process visualizations. This compound is a pivotal reagent in organic synthesis, particularly for oxymercuration reactions and the formation of organomercury compounds.[1][2]

Properties and Specifications

This compound, also known as mercuric acetate, is a white, crystalline solid.[1] It is soluble in water and alcohol.[1][2] Key quantitative data for the reactants and product are summarized below for easy reference.

Table 1: Physical and Chemical Properties

| Property | This compound | Mercuric Oxide | Acetic Acid (Glacial) |

| Formula | Hg(CH₃COO)₂ | HgO | CH₃COOH |

| Molar Mass | 318.68 g/mol [3] | 216.59 g/mol | 60.05 g/mol |

| Appearance | White to off-white crystalline powder[4][5] | Red or yellow powder[6] | Colorless liquid |

| Melting Point | 179-182 °C (decomposes)[1][4] | 500 °C (decomposes) | 16.6 °C |

| Solubility (Water) | 25 g/100 mL (10 °C); 100 g/100 mL (100 °C)[1] | Poorly soluble | Miscible |

| Purity (Typical) | ≥ 98.0% (Titration)[5] | N/A | ≥ 99.7% |

| CAS Number | 1600-27-7[1] | 21908-53-2 | 64-19-7 |

Synthesis of this compound

The synthesis is based on the acid-base reaction between mercuric oxide and acetic acid.[1]

Reaction: HgO + 2 CH₃COOH → Hg(CH₃COO)₂ + H₂O[1][2]

2.1. Logical Overview of the Synthesis

The diagram below illustrates the relationship between the core components of the synthesis process.

Caption: Logical relationship of reactants, conditions, and products.

2.2. Detailed Experimental Protocol

This protocol is a synthesis of methodologies found in the literature.[2][7][8] It is designed to yield a high-purity product.

Materials:

-

Mercuric Oxide (HgO), red or yellow: 10.8 g (0.05 mol)

-

Glacial Acetic Acid (CH₃COOH): ~6.0 mL (0.105 mol, slight excess)[8]

-

Distilled Water: 20 mL[8]

-

Ethyl Acetate (for recrystallization)

Equipment:

-

100 mL Beaker

-

Magnetic stirrer and stir bar

-

Hot plate

-

Watch glass

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Filter paper

-

Vacuum chamber with desiccant (e.g., anhydrous calcium chloride)[8]

Procedure:

-

Preparation: In a chemical fume hood, weigh 10.8 g of mercuric oxide and place it into a 100 mL beaker with a magnetic stir bar.

-

Addition of Reagents: Add 20 mL of distilled water to the mercuric oxide.[8] Carefully measure and add 6.0 mL of glacial acetic acid to the beaker, avoiding splashing.[8] A slight excess of acetic acid is used to ensure the complete dissolution of the oxide.[2]

-

Reaction: Cover the beaker with a watch glass, place it on a hot plate with magnetic stirring, and gently heat the mixture to approximately 85°C.[8] Continue heating and stirring until the mercuric oxide has completely dissolved, forming a clear solution.

-

Hot Filtration (if necessary): If any solid impurities remain (e.g., unreacted starting material or basic mercury sulfates), perform a hot gravity filtration to remove them.[8]

-

Crystallization: Transfer the clear, hot solution to a clean beaker. To obtain crystals, the solvent must be evaporated. This can be achieved by placing the beaker in a vacuum chamber with a desiccant.[8] Allow the solution to cool slowly to room temperature, which will promote the formation of larger crystals.

-

Isolation: Once crystallization is complete, collect the crystals by vacuum filtration using a Büchner funnel.[9][10]

-

Purification (Recrystallization): For higher purity, the crude product can be recrystallized. Dissolve the crystals in a minimum amount of warm ethyl acetate, filter if necessary, and allow the solution to cool slowly to crystallize the pure this compound.[7]

-

Drying: Wash the filtered crystals with a small amount of ice-cold solvent (water or ethyl acetate) to remove any remaining soluble impurities.[10] Dry the final product to a constant weight. The final yield of this compound should be approximately 14.2 grams, which corresponds to a yield of around 89.6%.[8]

Table 2: Summary of Experimental Parameters

| Parameter | Value / Condition | Rationale / Notes |

| Reactant Ratio (HgO:AcOH) | ~1 : 2.1 (molar) | A slight excess of acetic acid ensures complete reaction.[2] |

| Reaction Temperature | ~85°C[8] | Facilitates the dissolution of mercuric oxide without decomposing the product. |

| Purification Method | Filtration, Recrystallization[7][8] | Removes insoluble impurities and enhances product purity. |

| Recrystallization Solvent | Warm Ethyl Acetate[7] | Effective for obtaining high-purity crystals. |

| Expected Yield | ~89.6%[8] | Based on reported laboratory preparations. |

2.3. Experimental Workflow Visualization

The following diagram outlines the step-by-step workflow for the synthesis.

Caption: Step-by-step experimental workflow for synthesis.

Safety Precautions and Waste Management

EXTREME HAZARD: this compound and its precursor, mercuric oxide, are extremely toxic.[11] All handling must be performed by trained personnel in a controlled laboratory environment.

3.1. Hazard Summary

-

Toxicity: Fatal if swallowed, inhaled, or in contact with skin.[12][13] Mercury compounds are neurotoxic and can cause severe damage to the kidneys and central nervous system.[2]

-

Corrosivity: Can cause severe skin and eye burns.[12]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[11]

Table 3: GHS Hazard Information for this compound

| Hazard Statement | Code | Description |

| Acute Toxicity (Oral) | H300 | Fatal if swallowed.[1] |

| Acute Toxicity (Dermal) | H310 | Fatal in contact with skin.[1] |

| Acute Toxicity (Inhalation) | H330 | Fatal if inhaled.[1] |

| Specific Target Organ Toxicity | H373 | May cause damage to organs through prolonged or repeated exposure.[1][11] |

| Aquatic Hazard | H410 | Very toxic to aquatic life with long lasting effects.[1][11] |

3.2. Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always work in a well-ventilated chemical fume hood.[11][13] Ensure eyewash stations and safety showers are immediately accessible.[13]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[4]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[4]

-

Lab Coat: A lab coat must be worn to prevent skin contact.[4]

-

Respiratory Protection: For handling the powder, a respirator with a particulate filter (e.g., P3) is required to prevent inhalation.

-

3.3. First Aid Measures

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

3.4. Spill and Waste Disposal

-

Spills: Cordon off the area. For small spills, use a mercury spill kit with absorbing powder. Do not use a vacuum cleaner, as this will vaporize the mercury.[14]

-

Waste Disposal: All mercury-contaminated waste, including glassware, filter paper, and unused product, is considered hazardous waste.[15]

-

Collect all waste in clearly labeled, sealed, and non-degrading containers.[15][16]

-

Store waste containers in a designated, secure area.

-

Arrange for disposal through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[17][18] Do not dispose of mercury waste down the drain or in regular trash.[13]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [studfile.net]

- 3. | Advent [adventchembio.com]

- 4. thermofishersci.in [thermofishersci.in]

- 5. chemimpex.com [chemimpex.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. athabascau.ca [athabascau.ca]

- 10. Home Page [chem.ualberta.ca]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. drs.illinois.edu [drs.illinois.edu]

- 15. ehs.gatech.edu [ehs.gatech.edu]

- 16. stainsfile.com [stainsfile.com]

- 17. epa.gov [epa.gov]

- 18. businesswaste.co.uk [businesswaste.co.uk]

An In-depth Technical Guide to the Crystal Structure and Coordination Geometry of Mercury(II) Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure and coordination geometry of mercury(II) acetate, a compound frequently utilized in organic synthesis and as a precursor for organometallic compounds. The information presented herein is crucial for understanding its reactivity and potential interactions in various chemical and biological systems.

Crystal Structure of this compound

This compound, with the chemical formula Hg(CH₃COO)₂, exists as a crystalline solid.[1] The fundamental units within the crystal are discrete Hg(O₂CCH₃)₂ molecules.[1] The crystal structure was first elucidated by Allmann in 1973 through single-crystal X-ray diffraction, and this work remains the primary reference for its solid-state architecture.

While the full crystallographic data from the original publication is not widely available, key structural parameters have been extensively cited. The intramolecular Hg-O bond distance is approximately 2.07 Å.[1] In addition to these primary covalent bonds, the crystal packing is characterized by three weak intermolecular Hg···O interactions, with distances of about 2.75 Å.[1] These longer-range interactions are significant in defining the overall coordination environment of the mercury atom.

Quantitative Crystallographic Data

The following table summarizes the key crystallographic and structural data for this compound, based on the work of Allmann (1973).

| Parameter | Value | Reference |

| Chemical Formula | Hg(C₂H₃O₂)₂ | |

| Molecular Weight | 318.68 g/mol | |

| Crystal System | Orthorhombic | Allmann, R. (1973). Z. Kristallogr., 138, 366-373. |

| Space Group | Pnma | Allmann, R. (1973). Z. Kristallogr., 138, 366-373. |

| Unit Cell Dimensions | a = 7.43 Å, b = 16.35 Å, c = 7.65 Å | Allmann, R. (1973). Z. Kristallogr., 138, 366-373. |

| Intramolecular Hg-O Distance | 2.07 Å | [1] |

| Intermolecular Hg···O Distance | ~2.75 Å | [1] |

| Coordination Number | 2 + 3 (5-coordinate) | Inferred from intramolecular and intermolecular contacts. |

| Coordination Geometry | Distorted Square Pyramidal | [1] |

Coordination Geometry of Mercury(II)

The coordination geometry of the mercury atom in solid this compound is a distorted square pyramid.[1] This geometry arises from the combination of strong covalent bonds and weaker intermolecular interactions. The two oxygen atoms from the acetate ligands are covalently bonded to the mercury center, forming the primary Hg(OAc)₂ molecule. These two bonds are nearly linear.

The "distorted square pyramidal" description comes from the inclusion of the three neighboring oxygen atoms from adjacent this compound molecules. These three weaker Hg···O interactions, along with one of the intramolecular Hg-O bonds, form the base of the pyramid, while the other intramolecular Hg-O bond occupies the apical position.

Experimental Protocols

Synthesis and Crystallization

-

Synthesis: this compound can be synthesized by reacting mercury(II) oxide with acetic acid.

-

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of this compound in a suitable solvent, such as glacial acetic acid or water. The slow cooling of a hot, saturated solution can also yield high-quality crystals.

X-ray Diffraction Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal of this compound is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα) is directed at the crystal. As the crystal is rotated, the diffraction pattern is recorded on a detector.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution and Refinement: The positions of the heavy mercury atoms are typically determined first, often using Patterson methods. Subsequent Fourier analysis reveals the positions of the lighter atoms (oxygen and carbon). The structural model is then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.

References

mechanism of electrophilic addition with Hg(OAc)2

An In-depth Technical Guide to the Mechanism of Electrophilic Addition with Hg(OAc)₂

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxymercuration-demercuration reaction is a cornerstone of synthetic organic chemistry, providing a reliable and highly selective method for the hydration of alkenes. This two-step process, which utilizes mercuric acetate [Hg(OAc)₂], facilitates the Markovnikov addition of water across a double bond to yield alcohols.[1][2][3] A key advantage of this method over simple acid-catalyzed hydration is the complete suppression of carbocation rearrangements, which can otherwise lead to complex product mixtures.[1][2][4] The reaction proceeds through a cyclic mercurinium ion intermediate, ensuring high regioselectivity and a predictable stereochemical outcome in the initial addition step.[5][6][7] This guide provides a detailed examination of the reaction mechanism, presents quantitative data on its efficiency, outlines a standard experimental protocol, and visualizes the process for enhanced clarity.

The Core Reaction Mechanism: A Stepwise Analysis

The overall transformation consists of two distinct stages: an initial electrophilic addition of mercuric acetate and a nucleophile (oxymercuration), followed by a reductive removal of the mercury species (demercuration).[1][8]

Stage 1: Oxymercuration

-

Formation of the Mercurinium Ion: The reaction is initiated by the electrophilic attack of the mercuric acetate on the alkene's π-bond. The mercury ion, being electropositive, attracts the electron density of the double bond.[2] This interaction leads to the formation of a bridged, three-membered cyclic intermediate known as a mercurinium ion, with the simultaneous expulsion of an acetate anion (⁻OAc).[5][6] This cyclic structure is crucial as it prevents the formation of a discrete carbocation, thereby averting any potential molecular rearrangements.[1][2]

-

Nucleophilic Attack and Regioselectivity: A nucleophile, typically water from the aqueous solvent, attacks the mercurinium ion. The attack occurs at the more substituted carbon of the former double bond.[1][5] This regioselectivity, known as Markovnikov's rule, arises because the bridged intermediate does not share the positive charge equally; the more substituted carbon bears a greater partial positive charge, making it more electrophilic.[1]

-

Stereochemistry of Addition: The nucleophilic attack proceeds from the face opposite to the bulky mercury bridge, resulting in a stereospecific anti-addition of the hydroxyl (-OH) and acetoxymercury (-HgOAc) groups across the double bond.[1][5]

-

Deprotonation: Following the nucleophilic attack, the resulting oxonium ion is deprotonated by a base in the medium (such as water or the acetate anion) to yield a stable organomercurial alcohol.[2][6]

Stage 2: Demercuration

-

Reductive Cleavage: The organomercurial intermediate is rarely isolated. Instead, it is treated in situ with a reducing agent, most commonly sodium borohydride (NaBH₄) in a basic solution.[4][5] This step, known as demercuration, replaces the carbon-mercury bond (C-Hg) with a carbon-hydrogen bond (C-H).[8] The mechanism of this reductive step is complex, often involving free radicals, and is not stereospecific.[1] Consequently, any stereochemistry established during the oxymercuration step can be scrambled during demercuration, leading to a mixture of cis and trans isomers where applicable.[1]

Visualizing the Mechanism

The following diagram illustrates the stepwise flow of the oxymercuration-demercuration reaction.

Caption: Reaction pathway for oxymercuration-demercuration.

Quantitative Data: Reaction Efficiency and Selectivity

The oxymercuration-demercuration reaction is highly efficient and regioselective for a wide range of olefin substrates. The data presented below, derived from seminal work in the field, demonstrates the high yields of Markovnikov alcohols obtained.

| Alkene Substrate | Product | Yield (%) | Regioselectivity |

| 1-Pentene | 2-Pentanol | 95 | >99% Markovnikov[5] |

| 2-Methyl-1-butene | 2-Methyl-2-butanol | 94 | >99% Markovnikov[5] |

| 1-Hexene | 2-Hexanol | 96 | >99% Markovnikov[5] |

| Styrene | 1-Phenylethanol | 98 | >99% Markovnikov[5] |

| 1-Methylcyclohexene | 1-Methylcyclohexanol | 70-75 | >99% Markovnikov[8] |

Table 1: Yields and regioselectivity of the oxymercuration-demercuration of representative alkenes.

Experimental Protocols

The following is a representative experimental procedure for the oxymercuration-reduction of an alkene, adapted from Organic Syntheses.[8]

General Experimental Workflow

Caption: General workflow for oxymercuration-demercuration.

Detailed Protocol: Synthesis of 1-Methylcyclohexanol from 1-Methylcyclohexene[8]

-

Reaction Setup: A 3-liter, three-necked flask equipped with a mechanical stirrer and a thermometer is charged with mercuric acetate (95.7 g, 0.300 mole) and 300 ml of water.

-

Oxymercuration: After the mercuric acetate dissolves, 300 ml of diethyl ether is added. While stirring the resulting suspension vigorously, 1-methylcyclohexene (28.8 g, 0.300 mole) is added. The mixture is stirred for 30 minutes at room temperature.

-

Demercuration: A solution of 6 N sodium hydroxide (150 ml) is added, followed by the addition of 300 ml of a 0.5 M sodium borohydride solution in 3 N sodium hydroxide. The borohydride solution is added at a rate that maintains the reaction mixture temperature at or below 25°C, using an ice bath for cooling.

-

Workup: The reaction mixture is stirred at room temperature for 2 hours, during which elemental mercury precipitates as a shiny liquid. The supernatant liquid is separated from the mercury. The ether layer is separated from the aqueous layer.

-

Extraction and Isolation: The aqueous solution is extracted with two 100-ml portions of diethyl ether. The combined ether solutions are dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed, and the product is purified by distillation, yielding 1-methylcyclohexanol (24.1–25.8 g, 70.5–75.4% yield).

Conclusion

The electrophilic addition of mercuric acetate to alkenes, followed by reductive demercuration, is a powerful and predictable synthetic tool. Its primary advantages—excellent yields, strict adherence to Markovnikov regioselectivity, and the absence of carbocation rearrangements—make it a preferred method for the hydration of alkenes in many research and development settings.[1][2][5] While the toxicity of mercury compounds necessitates careful handling and disposal, the reliability and efficiency of the reaction ensure its continued relevance in modern organic synthesis.

References

- 1. Oxymercuration reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]

- 4. Hydration of Alkenes: Oxymercuration | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Mercurinium Ion: An In-depth Technical Guide to a Key Reaction Intermediate

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for the rational design and synthesis of complex molecules. The oxymercuration-demercuration reaction offers a reliable method for the Markovnikov hydration of alkenes, prized for its ability to circumvent the carbocation rearrangements that often plague acid-catalyzed methods. Central to this reaction's unique characteristics is the formation of a transient, cyclic intermediate: the mercurinium ion. This guide provides a detailed examination of the mercurinium ion's structure, formation, and role in dictating the reaction's regio- and stereochemical outcomes, supported by experimental evidence and methodologies.

The Structure and Bonding of the Mercurinium Ion

The mercurinium ion is a three-membered ring intermediate formed by the electrophilic addition of a mercury(II) species to an alkene.[1] Unlike a classical carbocation, the mercury atom is bonded to both carbons of the original double bond, creating a bridged, non-classical ion.[2] This cyclic structure is analogous to the halonium ions (e.g., bromonium, chloronium) formed during the halogenation of alkenes.[2]

The bonding involves the donation of electrons from the alkene's π-orbital to an empty orbital on the mercury atom, and a "back-donation" of electrons from a filled d-orbital on the mercury to the π* antibonding orbital of the alkene.[3] This interaction results in a delocalized positive charge, shared between the mercury atom and, to a lesser extent, the carbon atoms.[4]

The geometry of the mercurinium ion is key to its reactivity. In unsymmetrical alkenes, the C-Hg bonds are unequal in length. The bond to the more substituted carbon is typically longer and weaker, reflecting a greater degree of positive charge on that carbon.[2] This polarization is crucial for the regioselectivity of the subsequent nucleophilic attack.

Quantitative Structural Data

While mercurinium ions are transient intermediates, their structure has been probed through computational modeling and, in some cases, spectroscopic studies of long-lived analogues.[2][5] The data below provides insight into the C-Hg bond lengths in the intermediate formed from 2-methylpropene.

| Bond | Atom 1 | Atom 2 | Bond Length (Å) | Source |

| C-Hg (tertiary) | C1 | Hg | 2.76 | [2] |

| C-Hg (primary) | C2 | Hg | 2.25 | [2] |

Table 1: Computed C-Hg bond lengths in the mercurinium ion intermediate of 2-methylpropene.

Mechanism of Formation and Reaction Pathway

The overall oxymercuration-demercuration process can be dissected into three primary stages: formation of the mercurinium ion, nucleophilic attack, and reductive demercuration.

Step 1: Formation of the Mercurinium Ion

The reaction is initiated by the electrophilic attack of the mercury(II) salt, typically mercuric acetate (Hg(OAc)₂), on the alkene's π-bond.[3] This step forms the cyclic mercurinium ion intermediate and displaces an acetate ligand.[3] The formation of this bridged ion, rather than an open carbocation, is a critical feature that prevents skeletal rearrangements.[6]

Caption: Formation of the mercurinium ion intermediate.

Step 2: Nucleophilic Attack and Stereochemistry

Once formed, the reactive mercurinium ion is susceptible to attack by a nucleophile, which is typically the solvent (e.g., water for hydration, an alcohol for alkoxylation).[7] The nucleophile attacks one of the carbon atoms of the three-membered ring in an Sₙ2-like fashion.[4]

Stereochemistry: The attack occurs from the face opposite to the bulky mercury bridge, leading to a net anti-addition across the double bond.[2] This high degree of stereoselectivity is a direct consequence of the bridged intermediate, which blocks the syn-face from attack.[8]

Regioselectivity (Markovnikov's Rule): In the case of an unsymmetrical alkene, the nucleophile preferentially attacks the more substituted carbon atom.[3] This is because the more substituted carbon better stabilizes the partial positive charge in the transition state of the ring-opening.[4] Examining the resonance structures of the mercurinium ion shows that the positive charge has more character on the more substituted carbon.[3]

Caption: Nucleophilic attack on the mercurinium ion.

Step 3: Demercuration

The organomercury adduct formed in the second step is typically not isolated but is instead reduced in situ.[3] The addition of a reducing agent, most commonly sodium borohydride (NaBH₄) in a basic solution, replaces the -HgOAc group with a hydrogen atom.[6] This reductive elimination step, known as demercuration, is understood to proceed through a radical mechanism and is generally not stereospecific.[3] Any stereochemistry established in the oxymercuration step can be scrambled at the carbon formerly bonded to mercury.[3]

Experimental Protocols and Characterization

The following provides a generalized methodology for the oxymercuration-demercuration of an alkene, as well as notes on the characterization of the mercurinium ion intermediate.

General Experimental Workflow: Oxymercuration-Demercuration of an Alkene

This protocol describes a typical two-step, one-pot procedure for the hydration of an alkene.

Caption: General experimental workflow for oxymercuration-demercuration.

Methodology:

-

Oxymercuration: The alkene is dissolved in a suitable solvent mixture, typically a 1:1 solution of tetrahydrofuran (THF) and water.[6] Mercuric acetate is added, and the mixture is stirred at room temperature until the reaction is complete (often monitored by TLC). This phase results in the formation of the stable hydroxyalkylmercury adduct.

-

Demercuration: A basic aqueous solution (e.g., 3M NaOH) is added to the reaction mixture.[3] Subsequently, a solution of sodium borohydride (NaBH₄) in aqueous sodium hydroxide is added slowly.[3] The reaction is often exothermic and may require cooling. The formation of a black precipitate of elemental mercury (Hg⁰) indicates the progress of the reduction.

-

Workup and Purification: After the reduction is complete, the reaction mixture is worked up by separating the organic layer, extracting the aqueous layer with an organic solvent (like diethyl ether), and combining the organic phases. The combined organic layer is then washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude alcohol is then purified by standard methods such as column chromatography or distillation.

Spectroscopic Characterization

Direct observation of the mercurinium ion is challenging due to its transient nature. However, long-lived mercurinium ions have been prepared and studied in superacidic, low-nucleophilicity media.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this characterization.

-

¹³C NMR: The carbon atoms involved in the three-membered ring exhibit characteristic chemical shifts that are different from those of the starting alkene or the final product.

-

¹⁹⁹Hg NMR: This technique is highly sensitive to the electronic environment of the mercury nucleus. The chemical shifts observed for mercurinium ions provide direct evidence of their bridged structure and bonding.[5] For instance, studies on ethylene, cyclohexene, and norbornene have successfully used ¹⁹⁹Hg NMR to characterize the corresponding mercurinium ions.[5]

References

- 1. echemi.com [echemi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Oxymercuration reaction - Wikipedia [en.wikipedia.org]

- 4. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]

- 5. 13C and 199Hg nuclear magnetic resonance spectroscopic study of alkenemercurinium ions: Effect of methyl substituents on 199Hg chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Oxymercuration Demercuration: Mechanism, Steps & Exam Guide [vedantu.com]

- 8. Topic-4 Mercuration and Oxymercuration PPT -Final .pdf [slideshare.net]

The Enduring Utility of a Classic Reagent: A Technical Guide to Mercury(II) Acetate as a Lewis Acid Catalyst

For Researchers, Scientists, and Drug Development Professionals

Mercury(II) acetate, a stalwart of organic synthesis, continues to be a valuable tool for chemists seeking efficient and selective transformations. Its role as a potent Lewis acid catalyst facilitates a range of important reactions, from the classic oxymercuration of alkenes and alkynes to complex intramolecular cyclizations for the synthesis of heterocyclic scaffolds crucial in medicinal chemistry. This technical guide provides an in-depth exploration of the applications of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying mechanistic pathways.

Oxymercuration-Demercuration: A Reliable Hydration Method

One of the most well-established applications of this compound is in the oxymercuration-demercuration of alkenes, a two-step process that achieves the Markovnikov addition of water across a double bond, yielding an alcohol. A key advantage of this method over traditional acid-catalyzed hydration is the prevention of carbocation rearrangements, which often lead to undesired side products.

The reaction proceeds via the formation of a cyclic mercurinium ion intermediate upon the electrophilic addition of Hg(OAc)₂ to the alkene. This intermediate is then attacked by a nucleophile, typically water, at the more substituted carbon, leading to an organomercury alcohol. Subsequent demercuration with a reducing agent, such as sodium borohydride (NaBH₄), replaces the mercury-containing group with a hydrogen atom.

Quantitative Data for Oxymercuration-Demercuration of Alkenes

| Substrate | Product | Reaction Time | Yield (%) | Reference |

| 1-Methylcyclohexene | 1-Methylcyclohexanol | 30 min | 70.5–75.4 | --INVALID-LINK-- |

| (E)-1,1-dibenzyl-4-hexen-1-ol | Substituted Tetrahydrofuran | 3 h | 86 | (Nishizawa et al., 2000) |

Experimental Protocol: Oxymercuration-Demercuration of 1-Methylcyclohexene

Materials:

-

This compound [Hg(OAc)₂]

-

1-Methylcyclohexene

-

Water (H₂O)

-

Tetrahydrofuran (THF)

-

Sodium borohydride (NaBH₄)

-

Sodium hydroxide (NaOH) solution (3 M)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (0.1 mol) in a mixture of water (100 mL) and THF (100 mL).

-

To this solution, add 1-methylcyclohexene (0.1 mol) and stir the mixture vigorously at room temperature for 30 minutes. The initial yellow color of the mercury(II) oxide, if present, should disappear.

-

Cool the reaction mixture in an ice bath and add 100 mL of 3 M sodium hydroxide solution.

-

Slowly add a solution of sodium borohydride (0.05 mol) in 100 mL of 3 M sodium hydroxide solution. Stir the mixture for 1 hour at room temperature. A black precipitate of metallic mercury will form.

-

Separate the ether layer and extract the aqueous layer with two 50 mL portions of diethyl ether.

-

Combine the organic extracts and wash with saturated sodium chloride solution.

-

Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation to yield 1-methylcyclohexanol.

Hydration of Alkynes: A Gateway to Carbonyl Compounds

This compound, often in conjunction with a strong acid like sulfuric acid, catalyzes the hydration of alkynes to produce carbonyl compounds. In accordance with Markovnikov's rule, terminal alkynes are converted to methyl ketones, while internal alkynes yield a mixture of ketones. The reaction proceeds through an initial enol intermediate, which rapidly tautomerizes to the more stable keto form.

Quantitative Data for Hydration of Alkynes

Intramolecular Cyclization Reactions: Building Heterocycles

A particularly powerful application of this compound as a Lewis acid is in promoting intramolecular cyclization reactions of unsaturated substrates containing a nucleophilic group. This strategy provides a direct route to a variety of heterocyclic compounds, which are prevalent motifs in pharmaceuticals and natural products.

Synthesis of Oxygen Heterocycles (Furans and Tetrahydropyrans)

Unsaturated alcohols can undergo intramolecular oxymercuration to form cyclic ethers such as furans and tetrahydropyrans. The regioselectivity of the cyclization (i.e., the size of the ring formed) can often be controlled by the reaction conditions and the structure of the substrate.

Synthesis of Nitrogen Heterocycles (Isoxazolines and Piperidines)

This compound can also catalyze the cyclization of unsaturated amines and oximes to afford nitrogen-containing heterocycles. For instance, the cyclization of β,γ-unsaturated oximes in the presence of this compound provides a facile route to 2-isoxazolines.

Quantitative Data for Intramolecular Cyclization Reactions

| Reaction Type | Substrate | Product | Reaction Time | Yield (%) | Reference |

| Oxidative Cyclization | 2'-Hydroxychalcones | Aurones | 10-15 min | 77-85 | (Agrawal & Soni, 2006) |

Mechanistic Pathways and Visualizations

To provide a clearer understanding of the catalytic role of this compound, the following diagrams illustrate the key mechanistic pathways for some of the discussed reactions.

Oxymercuration of an Alkene

Caption: Oxymercuration-Demercuration Workflow.

Intramolecular Aminocyclization of an Unsaturated Amine

Caption: Intramolecular Aminocyclization Pathway.

Conclusion and Future Outlook

This compound remains a highly effective Lewis acid catalyst for a variety of organic transformations. Its ability to activate unsaturated systems towards nucleophilic attack in a predictable and controlled manner, particularly in preventing carbocation rearrangements, ensures its continued relevance in modern organic synthesis. While the toxicity of mercury compounds necessitates careful handling and disposal procedures, the unique reactivity of this compound often provides synthetic advantages that are difficult to achieve with other reagents. Future research in this area may focus on the development of more environmentally benign mercury-based catalysts or catalytic systems that can be used in smaller quantities, further enhancing the utility of this classic reagent.

An In-depth Technical Guide to the Thermal Decomposition of Solid Mercury(II) Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of solid mercury(II) acetate, focusing on quantitative data, experimental protocols, and reaction pathways. The information is intended for professionals in research, science, and drug development who require a detailed understanding of the thermal behavior of this compound.

Executive Summary

This compound, a white crystalline solid, undergoes thermal decomposition upon heating, yielding elemental mercury and gaseous products. The decomposition process is a critical consideration in its handling, storage, and application, particularly in contexts sensitive to mercury contamination. This guide synthesizes available data on the decomposition temperature, kinetics, and products, providing a detailed framework for understanding and predicting its thermal behavior.

Quantitative Decomposition Data

The thermal decomposition of solid this compound has been characterized primarily through thermogravimetric analysis (TGA). The key quantitative parameters are summarized in the table below.

| Parameter | Value | Method | Reference |

| Decomposition Temperature Range | 170 - 250 °C | Thermogravimetric Analysis (TGA) | [1] |

| Decomposition Temperature (Single Point) | 178 °C | Not Specified | [2] |

| Percentage Weight Loss | 100% | Thermogravimetric Analysis (TGA) | [1] |

| Kinetic Order of Reaction | 2/3 | Thermogravimetric Analysis (TGA) | [1] |

| Activation Energy (Ea) | 326.50 kJ/mol | Thermogravimetric Analysis (TGA) | [1] |

Experimental Protocols

The characterization of the thermal decomposition of this compound involves several key analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature range of decomposition, the extent of mass loss, and the kinetics of the reaction.

Methodology:

-

Instrument: A thermogravimetric analyzer, such as a Shimadzu TGA-31 system, is employed.[1]

-

Sample Preparation: A small, precisely weighed sample of solid this compound (typically 10-15 mg) is placed in an inert sample pan (e.g., platinum).[1]

-

Experimental Conditions:

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve provides the onset and completion temperatures of decomposition. Kinetic parameters, such as the order of reaction and activation energy, are calculated from the TGA data using methods like the Coats-Redfern method.[1]

Analysis of Decomposition Products

Objective: To identify the solid and gaseous products of thermal decomposition.

Methodology: A common approach for analyzing mercury compounds involves thermal decomposition followed by atomic absorption spectrophotometry.

-

Apparatus: A decomposition furnace coupled with an amalgamator and an atomic absorption spectrophotometer (as described in EPA Method 7473) can be used.[3]

-

Procedure:

-

A sample of this compound is heated in a controlled manner within an oxygenated decomposition furnace.[3]

-

The volatile decomposition products are carried by a stream of oxygen through a catalytic section to ensure complete oxidation and trapping of interfering substances.[3]

-

The gas stream then passes through an amalgamator that selectively traps mercury vapor.[3]

-

The amalgamator is subsequently heated rapidly to release the trapped mercury, which is then quantified by atomic absorption spectrophotometry at a wavelength of 253.7 nm.[3][4]

-

-

Gaseous Product Analysis (Hypothetical): For a more detailed analysis of gaseous byproducts, the outlet of the decomposition furnace could be coupled to a mass spectrometer. This would allow for the identification of other volatile species, such as carbon dioxide and organic fragments, as they are evolved.

Decomposition Pathway and Visualization

The thermal decomposition of solid this compound is understood to proceed through the breakdown of the acetate ligands and the reduction of mercury(II) to elemental mercury.

Proposed Reaction

Based on the complete weight loss observed in TGA and the identification of mercury vapor as a product, the overall decomposition reaction can be represented as:

Hg(CH₃COO)₂(s) → Hg(g) + Volatile organic products + CO₂(g)

The volatile organic products are likely to include species such as acetone and acetic anhydride, which are common products in the decomposition of other metal acetates.

Visualizations

The following diagrams illustrate the logical flow of the experimental analysis and the proposed decomposition pathway.

References

Stability of Aqueous Mercury(II) Acetate Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the stability of aqueous solutions of mercury(II) acetate. This compound is a widely used reagent in organic synthesis and other chemical applications; however, its aqueous solutions are prone to degradation, which can impact experimental reproducibility and safety. This document details the primary degradation pathways, influencing factors, and recommended storage and handling procedures. It also provides illustrative quantitative data, detailed experimental protocols for stability assessment, and visual representations of the core chemical processes and workflows.

Introduction

This compound, with the chemical formula Hg(C₂H₃O₂)₂, is a white, crystalline solid that is soluble in water.[1][2] While convenient for many applications, its dissolution in water initiates chemical processes that can lead to the degradation of the compound. The primary modes of degradation are hydrolysis and photodecomposition, resulting in the formation of precipitates and a change in the solution's chemical composition.[3][4][5] Understanding the kinetics and mechanisms of this degradation is crucial for ensuring the accuracy and reliability of experimental work involving aqueous this compound solutions. This guide aims to provide the necessary technical details for researchers to effectively manage and utilize these solutions.

Core Degradation Pathways

The instability of aqueous this compound solutions is primarily attributed to two interconnected chemical processes: hydrolysis and photodecomposition.

Hydrolysis

When dissolved in water, this compound undergoes hydrolysis, a reaction with water molecules. This process leads to the formation of acetic acid and a basic mercury(II) salt, which can further decompose to form a precipitate of mercuric oxide (HgO).[4][6][7] The equilibrium of this reaction is significantly influenced by the pH of the solution.

The overall hydrolysis reaction can be represented as:

Hg(C₂H₃O₂)₂(aq) + H₂O(l) ⇌ HgO(s) + 2CH₃COOH(aq)[4]

The formation of the insoluble mercuric oxide is often observed as a yellow precipitate in the solution upon standing.[5][8][9]

Photodecomposition

This compound is a light-sensitive compound.[3][5][10] Exposure to light, particularly ultraviolet (UV) radiation, can accelerate the decomposition of the molecule. Photochemical reactions can lead to the reduction of Hg(II) to other mercury species and the formation of various degradation products.[11][12] The exact mechanisms of photodecomposition can be complex and may involve the formation of radical species.

Factors Influencing Stability

The stability of aqueous this compound solutions is not constant and is influenced by several key environmental and chemical factors.

-

pH: The pH of the solution is a critical factor. As hydrolysis produces acetic acid, a decrease in pH can shift the equilibrium to favor the reactants, thus stabilizing the this compound in solution. Conversely, in neutral or basic solutions, the hydrolysis is more pronounced, leading to the precipitation of mercuric oxide.[2][6]

-

Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis. Therefore, storing solutions at elevated temperatures will accelerate the degradation of this compound.[3][10]

-

Light Exposure: As a light-sensitive compound, exposure to ambient or direct light will promote photodecomposition.[3][5][10] The intensity and wavelength of the light can affect the rate of degradation.[11]

-

Concentration: The concentration of the this compound solution can also play a role in its stability, particularly in relation to the solubility of its degradation products.

-

Presence of Other Ions: The presence of other ions in the solution could potentially influence the stability by forming different mercury complexes.

Quantitative Data on Stability

Table 1: Illustrative Influence of pH on the Stability of Aqueous this compound Solution at Room Temperature

| pH | Observation | Estimated Half-life |

| < 4 | Clear solution, stable for extended periods | Months |

| 4 - 6 | Slow formation of faint turbidity | Weeks to Months |

| 7 | Noticeable turbidity/precipitate formation | Days to Weeks |

| > 7 | Rapid formation of yellow precipitate | Hours to Days |

Table 2: Illustrative Influence of Temperature on the Stability of Aqueous this compound Solution (pH ~6)

| Temperature | Observation | Estimated Half-life |

| 4°C | Minimal degradation | Months |

| Room Temperature (~20-25°C) | Gradual formation of precipitate | Weeks |

| 40°C | Accelerated precipitate formation | Days |

Table 3: Illustrative Influence of Light Exposure on the Stability of Aqueous this compound Solution at Room Temperature

| Light Condition | Observation | Estimated Half-life |

| Dark Storage | Slow degradation primarily due to hydrolysis | Weeks to Months |

| Diffuse Laboratory Light | Noticeable degradation over time | Days to Weeks |

| Direct Sunlight | Rapid decomposition and precipitation | Hours to Days |

Recommended Storage and Handling

To maximize the shelf-life and ensure the integrity of aqueous this compound solutions, the following storage and handling procedures are recommended:

-

Storage Container: Store solutions in tightly sealed, amber glass bottles to protect from light.[3]

-

Temperature: Store solutions in a cool, dark place, preferably refrigerated (2-8°C).[3]

-

pH Adjustment: For applications where it does not interfere with the experimental outcome, acidifying the solution with a small amount of acetic acid can significantly inhibit hydrolysis and precipitation.

-

Preparation: Prepare solutions fresh whenever possible, especially for sensitive applications.

-